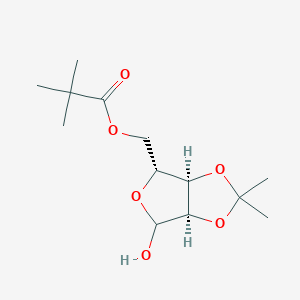

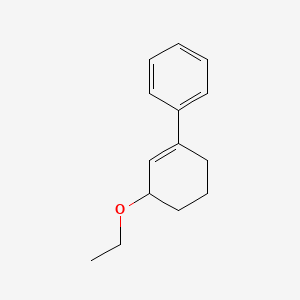

2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose is a chemical compound with the molecular formula C13H22O6 . It is an important raw material for the synthesis of C-nucleosides .

Synthesis Analysis

A series of β-D-ribofuranosides and ribonucleosides fused with 2,3-O-isopropylidene ring was synthesized . The synthesis of these compounds is of high importance to unravel the role of these compounds in biochemical processes in living cells .Molecular Structure Analysis

Based on 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified . The 3E-like and 2E-like conformations are assigned to ribonucleosides without the 2,3-O-isopropylidene group .Chemical Reactions Analysis

The structures of methyl 5-deoxy-2,3-O-isopropylidene-5-C-R3Sn-β-D-ribofuranosides, [5-O-(methyl 2,3-O-isopropylidene-β-D-ribofuranosyl)methyl] n R m R′ stannanes, and 3-triphenylstannylpropyl 2,3-O-isopropylidene-β-D-ribofuranoside have been investigated .Physical And Chemical Properties Analysis

The molecular weight of this compound is 274.31 .Applications De Recherche Scientifique

Synthesis of Adenophostin A : This compound is used in the synthesis of adenophostin A, a potent agonist of inositol trisphosphate (IP3) receptor. This process involves glycosylation, acetylation, and Vorbruggen-type condensation steps (Straten, Marel, & Boom, 1997).

Synthesis of Nucleoside Analogues : It's utilized in creating purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of AMP, GMP, IMP, and CMP. These compounds are important in the study of antiviral and antitumor activities (Raju, Smee, Robins, & Vaghefi, 1989).

Polymerization Studies : Research on the dimeric and polymeric anhydride of 2,3-O-isopropylidene-β-D-ribofuranose provides insights into the structural properties of polymerized carbohydrates (Winkler & Ernst, 1988).

Synthesis of Phosphono Analog of α-D-Ribose 1-Phosphate : This involves the reaction of 2,3-isopropylidene-5-trityl-d-ribofuranose with methylenetriphenyl-phosphorane (Nicotra, Panza, Ronchetti, & Toma, 1984).

Creation of Amphiphilic Carbohydrate-Based Mesogens : This process involves Wittig olefinations of 2,3-O-isopropylidene-D-ribofuranose, used in the study of smectic A mesophase on melting (Dahlhoff, 1992).

Mécanisme D'action

The factors influencing the conformational preferences of the furanose ring with the β-D-ribo configuration are indicated. These are the unfavorable ecliptic orientation of the 2-OH and 3-OH groups, the 1,3-pseudodiaxial interaction of the aglycone and terminal hydroxymethyl group, and the endo-anomeric effect .

Orientations Futures

The modifications of 2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose through the introduction of appendages and synthesis of structural analogues open numerous possibilities for the creation and development of novel drug-like candidates . These may stimulate, inhibit or interfere with cellular processes in cells, where metabolism and cellular signaling crucially rely on a constant supply of NAD+ .

Propriétés

IUPAC Name |

[(3aR,6R,6aR)-4-hydroxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O6/c1-12(2,3)11(15)16-6-7-8-9(10(14)17-7)19-13(4,5)18-8/h7-10,14H,6H2,1-5H3/t7-,8-,9-,10?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIQKTMKTZRCPO-PBVVMKELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)COC(=O)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(=O)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4,5-dihydropyrazolo[1,5-a]quinoxaline](/img/structure/B575327.png)

![4-[[4-[4-[(4-Hydroxy-3-methylphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-methylphenol](/img/structure/B575335.png)

![2-[(3-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B575346.png)